8-Azaspiro[4.5]dec-2-ene-7,9-dione

spiroglutarimide azaspirane synthesis olefin functionalization

8-Azaspiro[4.5]dec-2-ene-7,9-dione (C₉H₁₃NO₂, MW 167.21) is an unsaturated spirocyclic glutarimide that serves as a conformationally restricted bicyclic scaffold bearing a reactive endocyclic olefin at the C2–C3 position. It belongs to the azaspirodecanedione class, which provides the core pharmacophore for all clinically approved azapirone anxiolytics—including buspirone, tandospirone, and gepirone—as well as numerous investigational 5-HT1A ligands such as alnespirone, BMY-7378, and tiospirone.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8462824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]dec-2-ene-7,9-dione
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C=CCC12CC(=O)NC(=O)C2
InChIInChI=1S/C9H11NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-2H,3-6H2,(H,10,11,12)
InChIKeyYOTVBBIZZXZRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[4.5]dec-2-ene-7,9-dione — Procurement-Grade Spiroglutarimide Intermediate for Azapirone Synthesis


8-Azaspiro[4.5]dec-2-ene-7,9-dione (C₉H₁₃NO₂, MW 167.21) is an unsaturated spirocyclic glutarimide that serves as a conformationally restricted bicyclic scaffold bearing a reactive endocyclic olefin at the C2–C3 position [1]. It belongs to the azaspirodecanedione class, which provides the core pharmacophore for all clinically approved azapirone anxiolytics—including buspirone, tandospirone, and gepirone—as well as numerous investigational 5-HT1A ligands such as alnespirone, BMY-7378, and tiospirone [2]. The compound is referenced in the primary literature as a synthetic intermediate prepared via the route of Cipollina et al. (J. Med. Chem. 1991, 34, 3316) and utilized in patent US07592334B2 for further elaboration to azaspirane derivatives [3].

Why 8-Azaspiro[4.5]dec-2-ene-7,9-dione Cannot Be Interchanged with the Saturated Analog or Alternative Spiroglutarimides


Generic substitution between 8-azaspiro[4.5]dec-2-ene-7,9-dione and its saturated congener 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4) is chemically inadvisable because the endocyclic double bond at C2–C3 constitutes a reactive functional handle entirely absent in the saturated system, enabling orthogonal synthetic transformations—including LAH-mediated reduction to the azaspirane, electrophilic addition, oxidation, and cycloaddition chemistry—that are precluded with the decane analog [1]. Furthermore, systematic structure–activity relationship (SAR) studies across three imide scaffold classes (spiro[4.5]decane-7,9-diones, spiro[5.5]undecane-2,4-diones, and hexahydroisoindole-1,3-diones) have demonstrated that anticonvulsant efficacy and neurotoxicity profiles are intimately dependent on the specific spirocyclic ring size and imide geometry, with the hexahydroisoindole core proving most favorable, indicating that even closely related spiroglutarimide scaffolds are not pharmacologically interchangeable [2]. Within the 5-HT1A receptor pharmacology space, the identical spiro[4.5]decane-7,9-dione core yields affinities spanning four orders of magnitude depending solely on the N-substituent (Ki = 0.19 nM for alnespirone versus Ki ≈ 140 nM for MM199), underscoring that the scaffold alone does not dictate activity and that precise molecular identity is critical for reproducible research outcomes [3].

Quantitative Differentiation Evidence: 8-Azaspiro[4.5]dec-2-ene-7,9-dione versus Closest Analogs


Endocyclic Olefin as a Unique Synthetic Handle: Direct Structural Comparison with 8-Azaspiro[4.5]decane-7,9-dione

8-Azaspiro[4.5]dec-2-ene-7,9-dione possesses an endocyclic C2=C3 double bond that is absent in its saturated counterpart 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4). This olefin is not a passive structural feature: it has been exploited in at least one patented synthetic sequence—LAH-mediated reduction in THF at 0–60 °C—to generate the fully reduced 8-azaspiro[4.5]dec-2-ene scaffold (i.e., the azaspirane) in near-quantitative yield [1]. The saturated decane-dione cannot undergo this transformation because it lacks the requisite unsaturation. Beyond reduction, the olefin enables orthogonal functionalization pathways (epoxidation, dihydroxylation, hydroboration, Heck-type coupling) that are chemically inaccessible from the saturated analog, providing the 2-ene compound with a broader downstream synthetic utility spectrum. [2]

spiroglutarimide azaspirane synthesis olefin functionalization

Synthetic Yield Benchmarking: 8-Azaspiro[4.5]dec-2-ene-7,9-dione Reduction versus Direct Synthesis of the Saturated Analog

The LAH-mediated reduction of 8-azaspiro[4.5]dec-2-ene-7,9-dione to the corresponding azaspirane proceeds in a reported 99.8% isolated yield (2.74 g from 3.3 g starting material) according to US Patent US07592334B2 [1]. In comparison, the one-step synthesis of 8-azaspiro[4.5]decane-7,9-dione from 3,3-tetramethylene glutaric acid, acetic anhydride, and ammonium acetate proceeds in 96% yield (160 g from 186.2 g starting material) as disclosed in HU206320B [2]. While both routes are high-yielding, the patent literature also documents an older diammonium salt route for the saturated compound achieving only approximately 68% yield (Sircan, J. Chem. Soc. 1927, 602–604, cited within HU206320B), highlighting that synthetic efficiency is route-dependent and that the 2-ene intermediate offers a distinct, highly efficient entry point into the azaspirane chemical space [2]. The imide-to-amine reduction preserves the spirocyclic architecture while converting the carbonyl groups, a transformation that is not feasible with the pre-formed saturated imide without additional activation steps.

synthesis yield glutarimide azapirone intermediate

Scaffold Class Differentiation: Spiro[4.5]decane-7,9-diones Exhibit Distinct Anticonvulsant Selectivity versus Spiro[5.5]undecane and Hexahydroisoindole Cores

Kamiński et al. (2014) conducted a systematic anticonvulsant evaluation of 22 compounds spanning three imide scaffold classes: 8-azaspiro[4.5]decane-7,9-diones (compounds 40–45, six examples), 3-azaspiro[5.5]undecane-2,4-diones (compounds 46–51, six examples), and hexahydro-1H-isoindole-1,3(2H)-diones (compounds 30–39, ten examples) in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice [1]. Across the entire library, 15 of 22 compounds were effective in at least one model, and 9 of 22 showed dual protection in both MES and scPTZ. Critically, the SAR analysis revealed that anticonvulsant activity was closely tied to imide fragment identity: the hexahydro-1H-isoindole-1,3(2H)-dione core was the most favorable, while the spiro[4.5]decane-7,9-dione and spiro[5.5]undecane-2,4-dione scaffolds displayed distinct, non-overlapping selectivity profiles [1]. This demonstrates that even within the spiroglutarimide family, ring size and spiro-junction geometry produce differentiated pharmacological outcomes, meaning the spiro[4.5] scaffold cannot be substituted with a spiro[5.5] or fused-ring analog without altering biological activity.

anticonvulsant SAR spiroglutarimide MES scPTZ

5-HT1A Receptor Affinity Spanning Four Orders of Magnitude from a Single Spiro[4.5]decane-7,9-dione Scaffold

The 8-azaspiro[4.5]decane-7,9-dione scaffold—the saturated analog and direct downstream product of the 2-ene compound—exhibits extraordinary pharmacological tunability at the 5-HT1A receptor, with binding affinities spanning from 0.19 nM to approximately 140 nM depending solely on the N-substituent identity. Specifically: alnespirone ((+)-S-20499), an N-(methoxychroman-propylamino)butyl derivative, displays Ki = 0.19 nM at rat hippocampal 5-HT1A sites [1]; BMY-7378, an N-(methoxyphenylpiperazinyl)ethyl derivative, shows Ki = 0.372 nM at human recombinant 5-HT1A [2]; buspirone, the prototypical N-(pyrimidinylpiperazinyl)butyl derivative, exhibits Ki = 9.3–29.5 nM ; and MM199, an N-(tetrahydroisoquinolinyl)butyl analog, yields Ki ≈ 140 nM [3]. This 737-fold affinity range (0.19 nM to 140 nM) from a common spiro[4.5]decane-7,9-dione core underscores that the scaffold is necessary but not sufficient for activity—N-substituent identity dominates the pharmacological outcome. For users of the 2-ene compound, this means that selection of the unsaturated versus saturated starting material determines which N-alkylation and downstream functionalization pathways are accessible.

5-HT1A receptor azapirone radioligand binding Ki

Spiroglutarimide versus Non-Spirocyclic Glutarimide: Conformational Restriction as a Pharmacological Differentiator

Patent EP0564520A1 explicitly distinguishes between the spiroglutarimide class (represented by 8-azaspiro[4.5]decane-7,9-dione) and the corresponding non-spirocyclic 4,4-dimethyl-2,6-piperidinedione derivatives, asserting that both classes share a common glutarimide pharmacophore yet differ in conformational mobility and biological application—the spirocyclic variants are claimed for the treatment of depression and mania, while the gem-dimethyl analogs represent a distinct structural subclass [1]. The spiro[4.5] junction locks the glutarimide ring into a fixed orientation relative to the cyclopentane ring, reducing the conformational entropy of the system compared to freely rotating 4,4-dialkyl-substituted piperidinediones. This conformational restriction has been shown in the broader azaspiro literature to produce more favorable entropic contributions to receptor binding and to enhance pharmacokinetic properties, including metabolic stability [2]. For the 2-ene variant specifically, the additional olefinic unsaturation further rigidifies the cyclopentane ring (sp² centers reduce ring puckering自由度), creating a scaffold with even greater conformational constraint than either the saturated spiro analog or the non-spirocyclic glutarimide.

spiroglutarimide conformational restriction piperidinedione GABA

Synthetic Route Divergence: 8-Azaspiro[4.5]dec-2-ene-7,9-dione versus 8-Oxaspiro[4.5]decane-7,9-dione as Buspirone Precursors

The classical industrial synthesis of buspirone employs 8-oxaspiro[4.5]decane-7,9-dione (3,3-tetramethylene glutaric anhydride, CAS 5662-95-3) as the electrophilic cyclocondensation partner with 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine in pyridine to directly install the spiroglutarimide core [1]. In this route, the imide is formed in the final bond-construction step, meaning the anhydride oxygen is lost and the spirocyclic framework is assembled convergently. By contrast, 8-azaspiro[4.5]dec-2-ene-7,9-dione provides a pre-formed imide with an olefin handle, enabling a divergent strategy: the imide nitrogen can be alkylated first, followed by olefin functionalization, or the olefin can be elaborated first, followed by N-functionalization [2]. The anhydride route (8-oxa) commits to imide formation as the final step and precludes any chemistry requiring a free imide NH during earlier transformations. The 2-ene imide route preserves the imide functionality throughout the synthesis, allowing chemoselective manipulation of either the olefin or the imide nitrogen in any order.

buspirone synthesis azapirone intermediate imide vs anhydride

Recommended Procurement and Application Scenarios for 8-Azaspiro[4.5]dec-2-ene-7,9-dione


Divergent Synthesis of Azaspirane Libraries via Olefin Functionalization Followed by N-Derivatization

Research groups engaged in CNS-focused medicinal chemistry requiring diverse spirocyclic amine libraries should procure 8-azaspiro[4.5]dec-2-ene-7,9-dione as the entry point for bidirectional scaffold elaboration. The endocyclic olefin can first be functionalized via epoxidation, dihydroboration, or Heck cross-coupling (enabling C–C bond formation at the cyclopentane ring), followed by LAH-mediated reduction of the imide carbonyls to generate the azaspirane amine. Subsequent N-alkylation or N-arylation then installs the pharmacophoric side chain. This strategy—validated in US Patent US07592334B2 for the reduction step (99.8% yield)—is unavailable from the saturated 8-azaspiro[4.5]decane-7,9-dione [1]. The divergent nature of this sequence makes the 2-ene compound uniquely suited for library production where cyclopentane-ring SAR is being explored alongside N-substituent SAR.

Synthesis of 5-HT1A Receptor Ligands with Tunable Affinity via the Spiroglutarimide Scaffold

Medicinal chemistry programs targeting the 5-HT1A receptor for anxiolytic, antidepressant, or antipsychotic indications should employ the spiro[4.5]decane-7,9-dione framework as a privileged scaffold. As demonstrated by the affinity range spanned by buspirone (Ki = 9.3–29.5 nM), BMY-7378 (Ki = 0.372 nM), alnespirone (Ki = 0.19 nM), and MM199 (Ki ≈ 140 nM), the identical spiro[4.5] core supports affinity tuning across a 737-fold range [2]. The 2-ene variant provides a synthetic entry point that preserves the olefin for late-stage modification—enabling exploration of how cyclopentane-ring substitution (hydroxylation, halogenation, alkylation) modulates receptor subtype selectivity, metabolic stability, and blood–brain barrier penetration—a dimension of SAR that the saturated scaffold cannot address without de novo synthesis.

Anticonvulsant Drug Discovery Using Spiro[4.5]decane-7,9-dione as a Scaffold Distinct from Spiro[5.5]undecane and Fused Imide Cores

Investigators pursuing anticonvulsant lead identification should note that Kamiński et al. (2014) demonstrated scaffold-dependent efficacy in the MES and scPTZ seizure models: the spiro[4.5]decane-7,9-dione system exhibited activity profiles distinct from both the spiro[5.5]undecane-2,4-dione and hexahydroisoindole-1,3-dione cores [3]. Researchers should procure 8-azaspiro[4.5]dec-2-ene-7,9-dione rather than the saturated analog when the synthetic plan includes cyclopentane-ring functionalization (e.g., introduction of hydroxyl or halogen substituents at the allylic position) as part of the anticonvulsant SAR exploration, since the olefin provides a latent handle for such modifications without requiring harsh C–H activation conditions.

Process Development and Scale-Up of Azapirone APIs Using the 2-Ene Imide Intermediate

Process chemistry groups developing scalable routes to azapirone active pharmaceutical ingredients (APIs) or their advanced intermediates should evaluate 8-azaspiro[4.5]dec-2-ene-7,9-dione as an alternative to the classical 8-oxaspiro[4.5]decane-7,9-dione (anhydride) route [4]. The 2-ene imide intermediate offers the advantage of pre-formed imide functionality, eliminating the need for the high-temperature cyclocondensation step (pyridine, reflux) required in the anhydride-based buspirone synthesis. The near-quantitative reduction yield (99.8%) to the azaspirane, combined with the flexibility to perform N-alkylation either before or after olefin modification, can simplify telescoped process sequences and reduce the number of isolations required in multi-kilogram campaigns. The compound's classification as a synthetic intermediate—rather than a final API—also means it falls outside the scope of pharmacopoeial monograph requirements, simplifying regulatory considerations during procurement and use.

Quote Request

Request a Quote for 8-Azaspiro[4.5]dec-2-ene-7,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.